Boc-His(Dnp)-OH Boc-His(Dnp)-OH
Brand Name: Vulcanchem
CAS No.: 25024-53-7
VCID: VC21536705
InChI: InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Molecular Formula: C17H19N5O8
Molecular Weight: 421.4 g/mol

Boc-His(Dnp)-OH

CAS No.: 25024-53-7

Cat. No.: VC21536705

Molecular Formula: C17H19N5O8

Molecular Weight: 421.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-His(Dnp)-OH - 25024-53-7

CAS No. 25024-53-7
Molecular Formula C17H19N5O8
Molecular Weight 421.4 g/mol
IUPAC Name (2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1
Standard InChI Key KPGVUOQMOHGHEW-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Physical and Chemical Properties

Molecular Information

Boc-His(Dnp)-OH has a defined molecular structure with specific properties that make it suitable for peptide synthesis applications. The table below summarizes the key molecular information:

PropertyValueSource
CAS Number25024-53-7
Molecular FormulaC17H19N5O8
Molecular Weight421.36 g/mol
BRN (Chemical Abstracts)771922
UNSPSC Code12352209
NACRESNA.22

The compound's molecular formula of C17H19N5O8 reflects its complex structure containing multiple functional groups, including the amino acid backbone, the imidazole ring, the Boc protecting group, and the Dnp protecting group with its characteristic nitro substituents.

Physical Properties

Boc-His(Dnp)-OH exists as a solid at room temperature with several distinctive physical properties that affect its handling and use in laboratory settings. The compound's physical characteristics are summarized in the following table:

PropertyValueSource
Physical FormSolid
Melting Point98-100 °C (decomposes)
Optical Activity[α]20/D +61±3°, c = 1% in ethyl acetate
Light SensitivityYes

The optical activity value ([α]20/D +61±3°) indicates that Boc-His(Dnp)-OH is optically active, which is expected for a compound derived from L-histidine, an optically active amino acid. This property is important for applications requiring stereochemical purity.

PropertyDescriptionSource
Water SolubilitySlightly soluble in water
Organic Solvent SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
Recommended StorageSealed in dry container, store in freezer under -20°C
Special PrecautionsLight sensitive, requires protection from light

The compound's solubility profile is important for designing effective synthetic strategies. Its solubility in various organic solvents makes it versatile for different reaction conditions, while its limited water solubility may necessitate the use of organic solvents or co-solvent systems for certain applications.

Synthesis and Production

Synthetic Routes

The synthesis of Boc-His(Dnp)-OH typically follows a sequential protection strategy, first introducing the Boc group to the alpha-amino position followed by Dnp protection of the imidazole side chain. The synthetic route generally involves the following steps:

  • Protection of the amino group: Histidine reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.

  • Protection of the imidazole side chain: The Boc-protected histidine then reacts with 2,4-dinitrofluorobenzene (DNFB) in a basic medium. This reaction is commonly performed in a solvent like dimethylformamide (DMF) at room temperature.

The synthesis must be carefully controlled to ensure selectivity and high yield of the desired product. Reaction parameters such as temperature, solvent choice, and reaction time significantly influence the outcome and purity of the final product.

Production Methods

Industrial production of Boc-His(Dnp)-OH follows similar synthetic routes but on a larger scale, with optimizations for efficiency, yield, and purity. Industrial processes typically incorporate:

  • Automated synthesis systems to ensure consistency and minimize human error.

  • Rigorous quality control measures at each step of the synthesis.

  • Solvent recovery systems to improve cost-effectiveness and reduce environmental impact.

  • Advanced purification techniques to achieve high-purity products suitable for peptide synthesis applications.

The compound is synthesized using solid-phase peptide synthesis (SPPS) techniques, which can be monitored using analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure purity and yield.

Quality Control

Quality control for Boc-His(Dnp)-OH production typically includes several analytical techniques to ensure the purity, identity, and stability of the final product:

  • High-Performance Liquid Chromatography (HPLC) to assess purity and detect impurities.

  • Mass Spectrometry to confirm molecular weight and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy to verify structural details.

  • Elemental Analysis to confirm elemental composition.

  • Optical Rotation measurement to verify stereochemical purity.

These analytical techniques are essential for ensuring that the Boc-His(Dnp)-OH meets the high standards required for peptide synthesis applications, particularly for research and pharmaceutical purposes.

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

Boc-His(Dnp)-OH plays a crucial role in solid-phase peptide synthesis (SPPS), a technique widely used for creating peptides and small proteins. The compound is particularly valuable in this context due to its dual protection strategy, which enables selective chemical reactions while preventing unwanted side reactions.

In SPPS, peptides are synthesized in a stepwise manner from the C-terminus to the N-terminus. Each amino acid addition involves a cycle of deprotection, coupling, and washing steps. Boc-His(Dnp)-OH fits into this process as follows:

  • Coupling: The Boc-His(Dnp)-OH is coupled to the growing peptide chain using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

  • Deprotection: The Boc group is removed with a mild acid treatment, typically using trifluoroacetic acid (TFA), preparing the peptide for the next amino acid addition.

  • Selective manipulations: The Dnp protection of the imidazole side chain remains intact during the Boc deprotection, allowing for selective chemical manipulations during the synthesis process.

Protection Mechanisms

The protection mechanisms of Boc-His(Dnp)-OH are fundamental to its utility in peptide synthesis. The compound employs two distinct protecting groups:

  • Boc (tert-butyloxycarbonyl) Protection: The Boc group protects the alpha-amino group of histidine, preventing it from participating in unwanted reactions during peptide coupling. This protection is achieved through the formation of a carbamate linkage that reduces the nucleophilicity of the amino group. The Boc group is typically removed under acidic conditions, commonly with trifluoroacetic acid.

  • Dnp (2,4-dinitrophenyl) Protection: The Dnp group protects the imidazole side chain of histidine by forming a covalent bond with the imidazole nitrogen. This protection is crucial because the imidazole ring is nucleophilic and can interfere with peptide coupling reactions if left unprotected. The Dnp group is stable under acidic conditions used for Boc removal but can be selectively removed using nucleophiles like thiophenol or 2-mercaptoethanol .

This orthogonal protection strategy (where different protecting groups can be removed under different conditions) is a key feature that makes Boc-His(Dnp)-OH valuable in complex peptide synthesis.

Deprotection Strategies

The selective deprotection of Boc-His(Dnp)-OH is essential for successful peptide synthesis. Different deprotection strategies are employed for the Boc and Dnp protecting groups:

  • Boc Deprotection: The Boc group is typically removed using a mild acid treatment with trifluoroacetic acid (TFA). This step is part of the normal cycle in Boc-based SPPS and prepares the amino terminus for coupling with the next amino acid.

  • Dnp Deprotection: The Dnp group is more resistant to acid and requires specific conditions for removal. Common reagents include:

    • Thiophenol in the presence of a base like triethylamine

    • 2-Mercaptoethanol (20%) combined with a base (10% DIEA)

    • Other nucleophilic agents that can displace the Dnp group from the imidazole nitrogen

A specific example from research literature describes the removal of DNP groups from His side chains by treatment with 20% 2-mercaptoethanol and 10% DIEA in DMF for 2 hours at room temperature during the synthesis of enzymatically active human type II proteins .

Research Applications and Findings

Use in Protein Synthesis

Boc-His(Dnp)-OH has been utilized in various protein synthesis applications, particularly where histidine residues play crucial roles in protein function. One notable example is its use in the total chemical synthesis of enzymatically active human type II proteins.

In a specific research study, Boc-His(Dnp)-OH was employed in the synthesis of a C-terminal segment (residues 59-124) of a protein, where the DNP groups were subsequently removed from the histidine side chains by treatment with 20% 2-mercaptoethanol and 10% DIEA in DMF . This selective deprotection strategy allowed for the precise control of the chemical synthesis process, resulting in functionally active proteins.

The compound's utility extends to the synthesis of peptides with multiple histidine residues, where controlling the reactivity of each histidine position is essential for achieving the desired peptide structure and function.

Notable Research Utilizing Boc-His(Dnp)-OH

Research applications of Boc-His(Dnp)-OH span various fields within biochemistry and pharmaceutical sciences. Some notable applications include:

  • Enzyme Studies: The compound has been used in the synthesis of peptides for studying enzyme mechanisms and substrate specificity.

  • Bioactive Peptide Synthesis: Boc-His(Dnp)-OH has enabled the synthesis of bioactive peptides containing histidine residues, which are often critical for biological activity.

  • Protein Engineering: The compound facilitates the creation of modified proteins with specific histidine placements for studying structure-function relationships.

In one documented research application, Boc-His(Dnp)-OH was employed in conjunction with other protected amino acids like Boc-Arg(p-toluenesulfonyl)-OH and Boc-Asn(xanthyl)-OH in the synthesis of complex peptides using HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent .

Current Research Trends

Current research involving Boc-His(Dnp)-OH continues to expand its applications and improve synthetic methodologies. Some notable trends include:

  • Development of More Efficient Deprotection Methods: Researchers are exploring alternative reagents and conditions for Dnp removal that offer improved selectivity, shorter reaction times, or more environmentally friendly approaches.

  • Application in Peptidomimetics: Boc-His(Dnp)-OH is being used in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of peptides but with improved pharmacological properties.

  • Integration with New Synthetic Technologies: The compound is being incorporated into automated peptide synthesizers and flow chemistry systems for more efficient and reproducible peptide synthesis.

  • Use in Combinatorial Chemistry: Boc-His(Dnp)-OH serves as a building block in combinatorial peptide libraries, enabling the rapid screening of peptide variants for biological activity.

These research trends highlight the continued relevance of Boc-His(Dnp)-OH in advancing peptide chemistry and its applications in various scientific disciplines.

Comparison with Similar Compounds

Other Protected Histidine Derivatives

Boc-His(Dnp)-OH is one of several protected histidine derivatives used in peptide synthesis. Comparing it with alternative protected forms provides insight into its specific advantages and applications:

Protected Histidine DerivativeAlpha ProtectionImidazole ProtectionKey CharacteristicsSource
Boc-His(Dnp)-OHBoc2,4-Dinitrophenyl (Dnp)Stable to acidic conditions, Dnp removed with nucleophiles
Boc-His(Trt)-OHBocTriphenylmethyl (Trt)Trt removed under milder acidic conditions than Boc
Fmoc-His(Dnp)-OHFmoc2,4-Dinitrophenyl (Dnp)Compatible with Fmoc SPPS strategy
Fmoc-His(Trt)-OHFmocTriphenylmethyl (Trt)Most common in Fmoc SPPS, Trt removed with TFA-

Each derivative offers specific advantages depending on the synthetic strategy and the requirements of the peptide being synthesized. The choice between these alternatives is guided by factors such as the desired deprotection conditions, compatibility with other protecting groups, and the specific requirements of the target peptide.

Selection Criteria for Specific Applications

The selection of Boc-His(Dnp)-OH versus alternative protected histidine derivatives depends on several factors related to the specific peptide synthesis application:

  • Synthetic Strategy: The choice between Boc and Fmoc chemistry as the main synthetic approach largely determines whether Boc-His(Dnp)-OH is appropriate.

  • Peptide Complexity: For complex peptides with multiple functional groups requiring orthogonal protection, Boc-His(Dnp)-OH may be preferred due to its dual protection strategy.

  • Deprotection Compatibility: The compatibility of Dnp deprotection conditions with other functional groups and protecting groups in the peptide sequence is a critical consideration.

  • Scale and Purpose: Research-scale synthesis versus industrial production may influence the choice based on cost, handling requirements, and purification considerations.

  • Specific Amino Acid Sequence: The presence of other amino acids with special protection requirements may influence the choice of protecting groups for histidine.

When selecting Boc-His(Dnp)-OH, chemists must consider these factors to ensure successful peptide synthesis and to achieve the desired purity and yield of the target peptide.

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